3-Methoxy-1-methyl-1H-indazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-methoxy-1-methylindazol-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-12-8-4-3-6(10)5-7(8)9(11-12)13-2/h3-5H,10H2,1-2H3 |
InChI Key |
UKSSYKBHYRUULM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)OC |
Origin of Product |
United States |
Preclinical Biological Activity Spectrum of 3 Methoxy 1 Methyl 1h Indazol 5 Amine Derivatives
Enzyme Inhibition Studies
Kinase Inhibitory Potency
Derivatives of the 3-Methoxy-1-methyl-1H-indazol-5-amine scaffold have been primarily investigated for their potential as kinase inhibitors in the context of oncology.
Tyrosine Threonine Kinase (TTK) , also known as Monopolar Spindle 1 (Mps1) kinase, is a critical regulator of the mitotic spindle checkpoint and a target for cancer therapy. nih.govmdpi.com A screening campaign and subsequent optimization led to the development of a novel class of TTK inhibitors based on an indazole core with sulfamoylphenyl and acetamido moieties at the 3 and 5 positions, respectively. nih.gov One potent example from this class, compound 72 (CFI-400936) , demonstrated a half-maximal inhibitory concentration (IC50) of 3.6 nM against TTK. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 72 (CFI-400936) | TTK | 3.6 |
Polo-like kinase 4 (PLK4) is another key regulator of mitosis, and its overexpression is linked to the development of several cancers. Research into PLK4 inhibitors has identified (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as a novel structural class with potent antiproliferative activity. nih.gov While these are not direct derivatives of this compound, they highlight the potential of the broader indazole scaffold in targeting this kinase.
Bcr-Abl , a fusion protein with tyrosine kinase activity, is a hallmark of chronic myeloid leukemia (CML). plos.org A series of novel Bcr-Abl inhibitors were developed incorporating a 6-phenyl-1H-indazol-3-amine as the hinge binding moiety. uni.lu Compound Y9 from this series showed potent inhibition of both wild-type Bcr-Abl and the T315I mutant, with IC50 values of 0.043 μM and 0.17 μM, respectively. uni.lu
| Compound | Target Kinase | IC50 (μM) |
| Y9 | Bcr-Abl (wild-type) | 0.043 |
| Y9 | Bcr-Abl (T315I mutant) | 0.17 |
ALK (Anaplastic Lymphoma Kinase) receptor tyrosine kinase is another important target in oncology. A novel series of potent ALK5 inhibitors were synthesized, including N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (11) , a deuterated derivative of the core structure of interest. This compound exhibited a potent IC50 of 3.5 ± 0.4 nM in a cellular assay. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 11 | ALK5 | 3.5 ± 0.4 |
No specific preclinical data for derivatives of this compound were identified in the reviewed literature for the following kinases: VEGFR-2, FGFR, PDK1, and Aromatase .
Receptor Agonism and Antagonism
Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT2B, 5-HT2C) Interaction
The indazole scaffold can act as a bioisostere for the indole (B1671886) nucleus found in many serotonergic compounds. nih.gov Research into indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been conducted to evaluate their activity as serotonin receptor 2 (5-HT2) agonists. While these studies provide insight into the broader class of indazole-based serotonin receptor modulators, specific data for derivatives of this compound were not detailed in the provided search results.
Cannabinoid (CB1) Receptor Activity
Synthetic cannabinoid receptor agonists (SCRAs) represent a large class of new psychoactive substances, many of which feature an indazole core. nih.gov These compounds are known to bind to and activate the cannabinoid 1 (CB1) and 2 (CB2) receptors. nih.gov A systematic in vitro study of halogenated indazole SCRAs on CB1 receptor activity has been performed. nih.gov However, the specific derivatives of this compound were not explicitly mentioned in this context in the reviewed literature.
CCK-A Receptor Agonism
Cholecystokinin A (CCK-A) receptor agonists have potential therapeutic applications, including as satiety agents. nih.gov A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines have been described as CCK-A agonists. nih.govnih.gov While these compounds feature an indazole moiety, they are not direct derivatives of this compound, and specific data for such derivatives as CCK-A agonists were not found in the reviewed literature.
In vitro Cellular Assay Results
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., A549, MCF7, HCT116, K562)
Indazole derivatives have demonstrated significant potential as anticancer agents, exhibiting growth inhibitory activity against a range of human cancer cell lines.
In studies on lung cancer (A549) and chronic myeloid leukemia (K562) cell lines, novel imatinib-indazole derivatives showed notable cytotoxic effects. Specifically, compounds featuring a 3,3-difluorinated oxindole moiety linked to the indazole structure were found to be more potent than the reference drug, imatinib, against A549 cells. For instance, the 5-chloro-3,3-difluorinated derivative displayed an IC₅₀ value of 6.4 μM, approximately 10 times more potent than imatinib (IC₅₀ = 65.4 μM) in this cell line. cabidigitallibrary.org Another 1H-indazole-3-amine derivative, compound 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. semanticscholar.orge3s-conferences.org
The antiproliferative activity of indazole analogues has also been confirmed in breast cancer (MCF-7) and colon cancer (HCT116) cell lines. A series of novel indazole analogues of curcumin was evaluated, with one compound (3b) showing the highest cytotoxicity against WiDr colon cancer cells (a different colon cancer line) with an IC₅₀ of 27.20 µM and high selectivity. nih.gov Against MCF-7 cells, the IC₅₀ values for this series ranged from 45.97 to 86.24 µM. nih.gov Furthermore, a separate series of 3-(pyrrolopyridin-2-yl)indazole derivatives showed extremely potent activity against the HCT116 cell line, with one compound identified as the most potent inhibitor, recording an IC₅₀ value of 1.3 nM. mdpi.com
Antiproliferative Activity of Indazole Derivatives
| Derivative Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. |
|---|---|---|---|---|---|
| 5-chloro-3,3-difluorinated imatinib-indazole analogue | A549 | Lung | 6.4 | Imatinib | 65.4 |
| 1H-indazole-3-amine derivative (6o) | K562 | Chronic Myeloid Leukemia | 5.15 | - | - |
| Curcumin-indazole analogue (3b) | MCF-7 | Breast | >45.97 | - | - |
| 3-(pyrrolopyridin-2-yl)indazole derivative | HCT116 | Colon | 0.0013 | - | - |
Antimicrobial Properties (Antibacterial, Antifungal)
The indazole scaffold is recognized for its potential antimicrobial properties. mdpi.com Specific studies on 3-methyl-1H-indazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
In an evaluation against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), a series of synthesized 3-methyl-1H-indazol-1-yl derivatives showed varied levels of antibacterial action. nih.gov The compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole was identified as having the most effective antibacterial activity against both bacterial strains when compared to the standard drug, ciprofloxacin. nih.gov While broad antifungal activity is reported for the indazole class, specific data for this compound derivatives was not detailed in the reviewed literature. mdpi.com
Anti-inflammatory Effects
Derivatives of the indazole core structure have shown significant anti-inflammatory activity. Research has highlighted their ability to inhibit key enzymes in the inflammatory pathway, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).
A study on 1,5-disubstituted indazol-3-ols identified a potent anti-inflammatory agent within this class. The compound 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a strong inhibitor of the 5-lipoxygenase catalyzed oxidation of arachidonic acid, with an IC₅₀ value of 44 nM. This compound also inhibited the contraction of sensitized guinea pig tracheal segments with an IC₅₀ of 2.9 µM and reduced arachidonic acid-induced mouse ear edema. Furthermore, computational studies involving molecular docking have suggested that 1H-indazole analogues can act as potent anti-inflammatory agents by binding effectively with the COX-2 enzyme.
Anti-inflammatory Activity of a Methoxy-Indazole Derivative
| Compound | Target/Model | Activity | IC₅₀ |
|---|---|---|---|
| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 44 nM |
| Sensitized Guinea Pig Tracheal Segments | Contraction Inhibition | 2.9 µM |
Antioxidant Activity
The antioxidant potential of indazole derivatives has been explored through various in vitro assays. The ability of these compounds to scavenge free radicals is often dependent on their substitution patterns.
A study on a series of substituted tetrahydroindazole derivatives evaluated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. cabidigitallibrary.org The results indicated that the antioxidant activity was concentration-dependent and influenced by the substituents on the indazole ring. cabidigitallibrary.org One compound, 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole, exhibited moderate DPPH scavenging activity and was among the most active in the ABTS assay, showing a more potent IC₅₀ value than the ascorbic acid standard. cabidigitallibrary.org It was also noted that the presence of electron-donating groups, such as a methoxy (B1213986) group, on phenyl rings attached to the indazole core contributes to good antioxidant activity. cabidigitallibrary.org
Anti-malarial Activity
The search for novel therapeutic agents against malaria has led to the investigation of various heterocyclic compounds, including indazole derivatives. A complex derivative containing a methoxy-benzo[g]indazole moiety has shown promising results as a schizonticidal drug, capable of disrupting the red blood cell invasion by the malaria parasite.
The small molecule 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5 a]pyrido[4,3-d]pyrimidin-9(1H)-one (MCL) was identified for its ability to inhibit an essential protein in Plasmodium falciparum. In a parasite inhibitory study, MCL significantly reduced malaria parasite levels with an EC₅₀ value of 37.32 on day 3 and 22.26 on day 7. The compound achieved a parasite clearance rate of 83.75% at a maximum dose of 50 μM.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Efficacy
The unique arrangement of the methoxy (B1213986), methyl, and amine groups on the 1H-indazole core of 3-Methoxy-1-methyl-1H-indazol-5-amine defines a distinct pharmacophore. Each functional group plays a critical role in the molecule's interaction with biological targets, influencing efficacy, selectivity, and physicochemical properties.
The C3 position of the indazole ring is a key vector for modifying biological activity, and substituents here often engage in critical interactions within receptor binding pockets. nih.gov The methoxy group (-OCH₃) at this position in this compound has a profound impact on its activity profile through several mechanisms.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. In the context of protein kinase inhibition, a common target for indazole derivatives, this feature is crucial. For instance, studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that a methoxy group on a phenyl ring attached to the indazole scaffold can form a hydrogen bond with key amino acid residues like Asp641 in the ATP binding site, thereby enhancing potency. wikipedia.org
Electronic Effects: The methoxy group exerts a dual electronic influence. It is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction. This influences the electron density of the indazole ring system, which can modulate the pKa of the molecule and the strength of other interactions, such as those involving the C5-amine.
Steric and Conformational Influence: The methoxy group introduces modest steric bulk at the C3 position. This can help orient the molecule optimally within a binding site. Replacing it with a larger alkoxy group could lead to steric clashes, while replacement with a smaller hydrogen atom might result in the loss of beneficial interactions and potency.
| C3-Substituent | Potential Interaction | Expected Impact on Activity (Relative to -OCH₃) | Rationale |
|---|---|---|---|
| -H | Loss of H-bond acceptor | Decrease | Loses key interaction with receptor. |
| -OH | H-bond donor/acceptor | Variable | May introduce new, potentially beneficial H-bond donor interactions. |
| -OC₂H₅ | H-bond acceptor, increased bulk | Decrease | Potential for steric hindrance in the binding pocket. |
| -CH₃ | Hydrophobic interaction | Decrease | Loses H-bond acceptor capability, altering binding mode. |
The alkylation of the indazole nitrogen is a critical determinant of its biological function. The presence of a methyl group at the N1 position locks the molecule into the 1H-indazole tautomeric form, which has significant consequences for its biological activity.
Tautomer Fixation: Unsubstituted indazoles exist as a mixture of two tautomers: the more thermodynamically stable 1H-indazole and the 2H-indazole. nih.govnih.gov N-alkylation prevents this interconversion, presenting a single, conformationally defined entity to the biological target. This is crucial for achieving high-affinity binding, as the receptor recognizes a specific molecular shape. The N1-substituted regioisomer is often thermodynamically favored in synthetic preparations.
Modulation of Physicochemical Properties: The N1-methyl group increases the lipophilicity of the molecule compared to its N-H counterpart. This can enhance membrane permeability and oral bioavailability, which are important drug-like properties.
Steric Influence: The methyl group can engage in favorable hydrophobic or van der Waals interactions within a receptor pocket. Its presence also sterically precludes the N1 nitrogen from acting as a hydrogen bond donor, which can be critical for selectivity against certain targets. The distinction between N1 and N2 substitution can lead to vastly different biological outcomes; for instance, Pazopanib is an N2-substituted indazole, whereas other kinase inhibitors are N1-substituted. nih.gov
An amino group on the benzene (B151609) portion of the indazole ring, particularly at the C5 or C6 position, is a common feature in potent kinase inhibitors. The C5-amino group of this compound is vital for receptor interaction.
Hydrogen Bonding: The primary amine (-NH₂) is an excellent hydrogen bond donor. In kinase inhibitors, an amino-indazole scaffold often serves as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. wikipedia.org This interaction is a primary anchor for the inhibitor, leading to high potency.
Site for Derivatization: The amine group provides a synthetic handle for further modification. It can be acylated or used in coupling reactions to attach larger side chains designed to probe deeper pockets of a receptor, potentially increasing potency and modulating selectivity. For example, 3-aminoindazole derivatives have been used as starting points to develop potent inhibitors of anaplastic lymphoma kinase (ALK). nih.gov
Electronic Contribution: As a strong electron-donating group, the C5-amine significantly increases the electron density of the aromatic ring, which can enhance π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding site. wikipedia.org
| C5-Substituent | Potential Interaction | Expected Impact on Activity (Relative to -NH₂) | Rationale |
|---|---|---|---|
| -H | Loss of H-bond donor | Significant Decrease | Loses primary anchoring interaction (e.g., hinge-binding). |
| -NO₂ | H-bond acceptor, strong electron-withdrawing | Significant Decrease | Alters electronics and removes essential H-bond donor. |
| -NH(CH₃) | H-bond donor, increased bulk | Variable | Retains H-bond donor but added bulk may be unfavorable. |
| -N(CH₃)₂ | No H-bond donor | Significant Decrease | Loses H-bond donor capability entirely. |
The biological activity of this compound is governed by a combination of steric and electronic factors. The interplay between the electron-donating amine group at C5, the resonance-donating/inductively-withdrawing methoxy group at C3, and the N1-methyl group creates a unique electronic distribution across the molecule. This distribution dictates the molecule's dipole moment and its ability to engage in electrostatic interactions with a target protein.
Sterically, the molecule is relatively planar, which is advantageous for fitting into the flat, aromatic-rich ATP-binding site of many kinases. The size and orientation of the C3-methoxy and N1-methyl groups are critical; they must be accommodated by the specific topology of the receptor pocket. The steric hindrance provided by these groups can play an important role in the interaction with and inhibition of tyrosine kinase receptors. wikipedia.org
Positional Isomerism and Tautomerism Effects on Activity
As previously noted, the N1-methylation of the indazole ring prevents tautomerism, ensuring that the molecule exists solely as the 1H-indazole isomer. This is a critical structure-property relationship, as tautomeric uncertainty can lead to inconsistent biological data and poor drug performance.
Positional isomerism is also a crucial factor. Shifting any of the three key substituents would create a new molecule with a potentially dramatically different biological profile. For example:
N1- vs. N2-Methyl Isomer: An N2-methyl isomer would present a different three-dimensional shape and hydrogen bonding pattern to a receptor, likely leading to a complete loss or a different type of activity. Studies have shown that regioisomeric N-methyl indazoles can have profound and differing effects on biological activity.
C5-Amine vs. C6-Amine or C7-Amine: Moving the amine group to the C6 or C7 position would alter the key hydrogen bonding vector relative to the rest of the molecule. This would require a different binding mode within the receptor to maintain activity, which may not be possible.
Correlation between Substituent Effects and Pharmacological Outcomes
The specific substituents of this compound strongly suggest its potential as a protein kinase inhibitor. The correlation between its structural features and this pharmacological outcome is well-supported by extensive research on analogous compounds.
Hinge-Binding Motif: The 1H-indazol-5-amine portion of the molecule is an effective bioisostere for the adenine (B156593) ring of ATP. The N2 atom can act as a hydrogen bond acceptor, while the C5-amino group acts as a donor, mimicking the interactions of ATP with the kinase hinge region. wikipedia.org
Occupancy of Hydrophobic Pocket: The N1-methyl group and the benzene ring portion of the indazole core are lipophilic and well-suited to occupy the hydrophobic regions of the ATP-binding cleft.
Selectivity Pockets: The C3-methoxy group projects into the solvent-exposed region of the ATP site, often termed the selectivity pocket. The nature of the substituent at this position is a key determinant of a compound's selectivity profile across the kinome. The hydrogen bond accepting capability and modest size of the methoxy group are features that can be exploited to achieve specific kinase inhibition.
Computational Chemistry and Molecular Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Both 2D- and 3D-QSAR models could be developed for a series of analogs of 3-Methoxy-1-methyl-1H-indazol-5-amine to predict their biological activity and identify key structural features that influence this activity. 2D-QSAR models correlate activity with physicochemical properties or topological indices, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information.
For example, QSAR studies on other heterocyclic compounds have been used to predict their anti-cancer or antiviral activities. nih.govacs.org These models can identify which structural modifications, such as changes to the substituents on the indazole ring, are likely to enhance or diminish the desired biological effect. For this compound, a QSAR study would involve synthesizing and testing a series of related compounds and then using the data to build a predictive model. This model could then be used to virtually screen new, unsynthesized compounds to prioritize those with the highest predicted activity for synthesis and testing.
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
| Physicochemical | LogP (lipophilicity), Molecular Weight, Molar Refractivity |
| Topological | Connectivity indices, Shape indices |
| Electronic | Dipole moment, Partial charges |
| 3D (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields |
This table provides a general overview of descriptors used in QSAR studies.
Molecular Dynamics Simulations to Assess Ligand Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of a ligand-protein complex and the conformational dynamics of both the ligand and the protein upon binding.
Theoretical Calculations of Tautomeric Stability and Reaction Mechanisms (e.g., DFT, GIAO calculations)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can be applied to this compound to study various chemical properties.
One important application is the study of tautomerism. Indazole and its derivatives can exist in different tautomeric forms, and DFT calculations can be used to determine the relative stability of these tautomers. For instance, calculations on 1H-indazole have shown it to be more stable than its 2H tautomer. nih.gov Similar calculations for this compound could provide insights into its preferred tautomeric state, which has implications for its chemical behavior and biological interactions.
Furthermore, DFT can be used to elucidate reaction mechanisms. For example, the mechanism of the addition of 1H-indazole to formaldehyde has been studied using DFT, providing a detailed understanding of the reaction pathway. nih.gov Theoretical calculations such as Gauge-Invariant Atomic Orbital (GIAO) calculations can also be used to predict NMR chemical shifts, which can aid in the structural characterization of the compound and its reaction products. nih.gov
Table 3: Applications of Theoretical Calculations for this compound
| Calculation Method | Application |
| DFT | Determination of tautomeric stability |
| DFT | Elucidation of reaction mechanisms |
| GIAO | Prediction of NMR chemical shifts |
This table outlines potential applications of theoretical calculations for the subject compound.
Mechanistic Insights at the Molecular Level
Molecular Basis of Enzyme Inhibition (e.g., Kinases)
Derivatives based on the aminoindazole scaffold are notable for their activity as protein kinase inhibitors. nih.govrsc.org Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Indazole-based compounds often act as Type II inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase activation loop. nih.govnih.gov This specific binding mode prevents the kinase from adopting its active state, thereby blocking downstream signaling.
Binding Interactions: The inhibitory mechanism involves a series of precise molecular interactions within the ATP-binding pocket of the kinase.
Hinge Region Interaction: The 3-aminoindazole moiety is critical for binding to the hinge region of the kinase, an essential interaction for many kinase inhibitors. nih.gov X-ray crystallography studies of similar indazole carboxamides have shown that the indazole NH-1 and N-2 atoms form key hydrogen bonds with the backbone carbonyl and NH groups of hinge residues, such as Aspartate and Valine. nih.gov
Stabilization of the "DFG-out" Conformation: By binding to the inactive state, these inhibitors exploit an allosteric site adjacent to the ATP pocket. An amide bond in the inhibitor structure can stabilize the outward flip of the DFG (Asp-Phe-Gly) motif, a hallmark of Type II inhibition. semanticscholar.org
Hydrophobic and π-π Interactions: The indazole ring also engages in favorable π-π stacking and hydrophobic interactions with aromatic residues within the binding site, further enhancing binding affinity and stability. nih.gov
Research into 3-amino-1H-indazol-6-yl-benzamides, for example, has led to the development of potent inhibitors of kinases like FLT3, c-Kit, and the gatekeeper mutant PDGFRα-T674M, with single-digit nanomolar efficacy. nih.govnih.gov
| Cell Line | Target Kinase | EC₅₀ (nM) |
|---|---|---|
| Ba/F3 | FLT3-ITD | 1 |
| Ba/F3 | PDGFRα-T674M | 2 |
| Ba/F3 | Kit-T670I | 160 |
| Ba/F3 | Bcr-Abl-T315I | >1000 |
| Ba/F3 | (parental) | >3000 |
Receptor Binding Mechanisms and Signal Transduction Pathways
The indazole nucleus can act as an effective bioisostere for the indole (B1671886) ring, a common motif in ligands for G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors. acs.org This mimicry allows indazole derivatives to bind to these receptors and modulate their activity.
Serotonin (5-HT) Receptor Agonism: Derivatives of 5-methoxy-1H-indazole, which are structurally analogous to the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been evaluated as agonists for serotonin 2 (5-HT₂) receptor subtypes. acs.org The direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent agonist at the 5-HT₂A receptor. acs.org Molecular modeling suggests these compounds engage in orthosteric binding, interacting with key residues within the receptor's binding pocket, similar to endogenous ligands. acs.orgnih.gov
| Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|
| 5-HT₂A | 203 | 70 |
| 5-HT₂B | 483 | 66 |
| 5-HT₂C | 532 | 72 |
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism: Other indazole derivatives have been developed as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. nih.gov CGRP is a neuropeptide involved in pain signaling, particularly in migraines. nih.gov CGRP receptor antagonists work by competitively blocking the CGRP binding site on the receptor complex, preventing the peptide from initiating the signal transduction cascade that leads to pain and vasodilation. nih.govclevelandclinic.org The development of a 7-methyl-1H-indazol-5-yl derivative, BMS-742413, highlights the utility of the indazole scaffold in creating highly potent and selective CGRP receptor antagonists. nih.gov
Cellular Pathway Modulation by 3-Methoxy-1-methyl-1H-indazol-5-amine Derivatives
By inhibiting specific kinases or modulating receptor activity, derivatives of this compound can profoundly influence cellular signaling pathways.
Inhibition of Proliferation and Angiogenesis Pathways: The inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, and Kit disrupts critical signaling pathways involved in cell growth, proliferation, and angiogenesis (the formation of new blood vessels). nih.govnih.govwikipedia.org For example, inhibiting VEGFR-2 can interrupt multiple downstream enzymatic pathways that are essential for tumor angiogenesis and metastasis. wikipedia.org Similarly, potent inhibition of FLT3 and Kit by aminoindazole derivatives can selectively halt the proliferation of cancer cells that are dependent on these kinases for survival. nih.gov
Modulation of Inflammatory Pathways: Kinases like the Janus kinases (JAKs) and Interleukin-2-inducible T-cell kinases (ITKs) are central to immune and inflammatory signaling. nih.gov Indazole-based inhibitors targeting these kinases can modulate pathways such as the JAK/STAT and NF-κB signaling cascades. nih.govmdpi.com For instance, selective inhibition of IKKα, a key regulator of the non-canonical NF-κB pathway, has been achieved with aminoindazole-based compounds, allowing for precise perturbation of this specific inflammatory signaling branch. mdpi.com
Influence on Neuronal Signaling Pathways: The interaction of indazole derivatives with neuronal receptors like serotonin and CGRP directly modulates signaling pathways in the central nervous system. acs.orgnih.gov Agonism at 5-HT₂A receptors, for example, activates complex downstream signaling involving G-proteins and intracellular second messengers. Conversely, antagonism of the CGRP receptor blocks G-protein activation, preventing the cellular events that lead to the sensitization of neurons involved in pain transmission. nih.gov Furthermore, inhibition of kinases like Glycogen Synthase Kinase 3β (GSK-3β) with indazole-based compounds has been shown to affect the Wnt signaling pathway and other neuronal functions related to synaptic plasticity and mood regulation. nih.gov
Future Research Directions and Therapeutic Potential
Identification of Novel Biological Targets for Indazole Scaffolds
The therapeutic versatility of indazole derivatives stems from their ability to interact with a diverse array of biological targets. benthamscience.com A primary focus of ongoing research is the identification of novel proteins and signaling pathways that can be modulated by compounds based on the indazole scaffold.
Key areas of investigation include:
Protein Kinases: Indazole derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes. tandfonline.com Overexpression of kinases is implicated in many cancers. nih.gov Research is expanding to identify new kinase targets beyond established ones like VEGFR-2, Tie-2, and EphB4. nih.gov For example, novel amide derivatives of indazole are being investigated as inhibitors of Aurora kinases, a class of serine/threonine kinases that are important targets for anticancer agents. nih.gov Another target is RIP2 kinase, which is involved in chronic inflammatory diseases. nih.gov
Signaling Pathways: The Wingless-related integration (Wnt) signaling pathway, which is often dysregulated in cancer and neurological diseases, is a key area of interest. tandfonline.com Researchers are actively exploring indazole analogs that can inhibit this pathway. tandfonline.com
Enzyme Inhibition: Beyond kinases, indazole scaffolds are being evaluated as inhibitors for other enzyme classes. They have been described as selective inhibitors of phosphodiesterase-4 (PDE-4), making them useful for treating inflammatory conditions like asthma, psoriasis, and Crohn's disease. sci-hub.se Additionally, certain derivatives have shown potential in inhibiting 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. sci-hub.se
Advanced Synthetic Route Development for Analog Libraries
The exploration of the full therapeutic potential of the indazole scaffold requires the ability to synthesize a wide variety of analogs for biological screening. Developing efficient, versatile, and sustainable synthetic methods is crucial for creating these extensive compound libraries. hilarispublisher.com
Modern synthetic strategies are moving beyond traditional methods to incorporate more advanced techniques:
Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions have become a powerful tool for constructing indazole derivatives. benthamscience.com Methodologies using palladium, rhodium, and copper catalysts have been developed for processes like C-H activation and C-N/N-N coupling, allowing for the synthesis of complex indazoles under relatively mild conditions. nih.gov
Multi-Component Reactions: These reactions allow for the construction of complex molecules from three or more starting materials in a single step, increasing efficiency and reducing waste. benthamscience.com
Novel Cyclization Strategies: Researchers are exploring innovative ways to form the core indazole ring system. This includes methods like the cyclization of o-haloaryl N-sulfonylhydrazones and the oxidative benzannulation of pyrazoles and internal alkynes. nih.gov
These advanced synthetic routes facilitate the rapid generation of diverse indazole libraries, which is essential for structure-activity relationship (SAR) studies and the identification of lead compounds with optimized pharmacological properties. hilarispublisher.com
Application of Artificial Intelligence and Machine Learning in Indazole Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense promise for the design of novel indazole derivatives. nih.govresearchgate.net AI and ML can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. mednexus.orgjsr.org
Key applications in the context of indazole design include:
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of potential indazole compounds to prioritize those most likely to be active against a specific biological target. nih.gov This reduces the time and cost associated with experimental screening.
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of new indazole analogs before they are synthesized. mednexus.org This allows chemists to focus on designing molecules with a higher probability of success.
De Novo Drug Design: Generative AI models can design entirely new indazole-based structures that are optimized for activity against a specific target. mednexus.org These models learn the underlying principles of molecular design from existing data to create novel and effective drug candidates.
By integrating these computational approaches, researchers can navigate the vast chemical space of possible indazole derivatives more efficiently, leading to a higher success rate in identifying potent and selective therapeutic agents. nih.gov
Exploration of New Therapeutic Areas for Indazole Derivatives
While indazoles are well-established in oncology and anti-inflammatory research, their structural versatility suggests potential applications in a much broader range of diseases. nih.govresearchgate.net Future research is aimed at exploring these new therapeutic frontiers.
Emerging areas for indazole-based therapies include:
Neurodegenerative Diseases: The role of protein kinases and inflammatory pathways in neurodegeneration makes indazole derivatives attractive candidates for conditions like Alzheimer's and Parkinson's disease. tandfonline.com
Infectious Diseases: The indazole scaffold is being investigated for the development of novel antibacterial, antifungal, antiprotozoal, and anti-HIV agents. nih.govresearchgate.net
Metabolic Disorders: As bioisosteres of endogenous ligands, indazoles are being explored for their potential to modulate metabolic pathways, with possible applications in treating diabetes. sci-hub.senih.gov
Parasitic Diseases: Inhibitors containing the indazole moiety have been shown to be effective in treating parasitic infections. researchgate.net
The continued exploration of diverse biological targets and the application of advanced synthetic and computational tools will undoubtedly expand the therapeutic landscape for indazole derivatives, building on the potential of core structures like 3-Methoxy-1-methyl-1H-indazol-5-amine.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Methoxy-1-methyl-1H-indazol-5-amine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with halogenated indazole precursors (e.g., 5-bromo-1-methylindazole) for regioselective functionalization. Bromine at position 5 facilitates nucleophilic aromatic substitution (SNAr) for methoxy group introduction using sodium methoxide .
- Step 2 : Methylation at the indazole N1 position is achieved via methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Optimization : Reaction yield improves with excess methylating agents (1.2–1.5 equiv) and controlled heating. Purification via silica gel chromatography (DCM/MeOH gradient) removes by-products .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement. Key metrics include R-factors (<5%) and bond-length/angle validation .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons (δ 3.8–4.0 ppm), N-methyl (δ 3.3–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm).
- IR : NH₂ stretches (~3400 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with vermiculite, dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention .
Advanced Questions
Q. How can researchers design enzyme inhibition assays to evaluate the bioactivity of this compound?
- Methodology :
- α-Glucosidase Inhibition :
- Substrate: p-Nitrophenyl-α-D-glucopyranoside.
- Protocol: Incubate compound with enzyme (pH 6.8, 37°C), stop reaction with Na₂CO₃, and measure absorbance at 405 nm. Calculate IC₅₀ via nonlinear regression .
- Antioxidant Activity :
- DPPH radical scavenging: Monitor absorbance decrease at 517 nm. Use ascorbic acid as a positive control .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?
- Methodology :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to predict NMR shifts. Compare with experimental data; discrepancies may arise from solvent effects (e.g., DMSO vs. gas phase) .
- Crystallographic Validation : Resolve tautomerism or protonation states using SHELX-refined X-ray structures .
- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., NH₂ vs. aromatic protons) .
Q. How can regioselective functionalization of indazole derivatives be optimized to target this compound?
- Methodology :
- Directing Groups : Introduce bromine at position 5 to direct methoxylation via SNAr. Subsequent demethylation is unnecessary if methyl groups are introduced early .
- Transition Metal Catalysis : Pd-catalyzed C-H activation for direct methoxylation (e.g., using Cu(OAc)₂ as oxidant) avoids multi-step synthesis .
- Purification : Use preparative HPLC to isolate isomers if regioselectivity is incomplete .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
